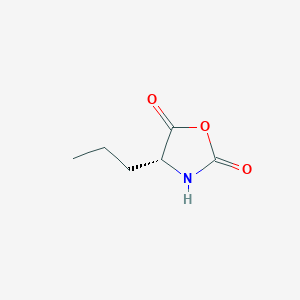

(R)-4-Propyloxazolidine-2,5-dione

CAS No.:

Cat. No.: VC15738407

Molecular Formula: C6H9NO3

Molecular Weight: 143.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H9NO3 |

|---|---|

| Molecular Weight | 143.14 g/mol |

| IUPAC Name | (4R)-4-propyl-1,3-oxazolidine-2,5-dione |

| Standard InChI | InChI=1S/C6H9NO3/c1-2-3-4-5(8)10-6(9)7-4/h4H,2-3H2,1H3,(H,7,9)/t4-/m1/s1 |

| Standard InChI Key | LLQDIFNIOZIFCA-SCSAIBSYSA-N |

| Isomeric SMILES | CCC[C@@H]1C(=O)OC(=O)N1 |

| Canonical SMILES | CCCC1C(=O)OC(=O)N1 |

Introduction

Structural Characteristics and Stereochemistry

The molecular framework of (R)-4-Propyloxazolidine-2,5-dione (C₆H₉NO₃, molecular weight: 143.14 g/mol) consists of an oxazolidine-2,5-dione core with a propyl group (-CH₂CH₂CH₃) at the 4-position. The (R)-configuration at this chiral center confers distinct stereoelectronic properties, influencing its reactivity and interactions in asymmetric synthesis . Key structural attributes include:

-

Ring System: A five-membered oxazolidine ring fused with two ketone groups at positions 2 and 5.

-

Substituent Effects: The propyl group introduces steric bulk, modulating ring conformation and solubility in nonpolar solvents.

-

Hydrogen Bonding: The carbonyl groups participate in hydrogen bonding, affecting crystallization behavior and stability .

Synthesis Methods

Cyclization of Amino Acid Derivatives

A common route involves the cyclization of N-protected serine or threonine analogs. For example, (R)-serine derivatives undergo phosgene-mediated cyclization to form the oxazolidinedione ring :

Key Conditions:

-

Temperature: 0–5°C to minimize side reactions.

-

Solvent: Dichloromethane or tetrahydrofuran (THF).

Catalytic Asymmetric Methods

Recent advances employ chiral catalysts to induce enantioselectivity. For instance, DBU-based ionic liquids immobilized on silicon nanowires (SiNWs) have been used in microreactors to enhance reaction efficiency and stereocontrol, as demonstrated in related oxazolidinone syntheses .

Applications in Organic Synthesis

Chiral Auxiliary

The compound serves as a chiral auxiliary in asymmetric aldol reactions, enabling the synthesis of enantiomerically pure β-hydroxy ketones .

Example:

Pharmaceutical Intermediates

Oxazolidinediones are precursors to bioactive molecules. For example, derivatives of (R)-4-Propyloxazolidine-2,5-dione have been investigated as protease inhibitors and antimicrobial agents .

Research Findings and Case Studies

Catalytic Performance in CO₂ Fixation

In a study leveraging microreactor technology, DBU-ionic liquid catalysts facilitated CO₂ incorporation into propargylic amines to form 2-oxazolidinones . While this work focused on a different substrate, the methodology is adaptable to (R)-4-Propyloxazolidine-2,5-dione synthesis under optimized conditions.

Key Parameters:

-

Pressure: 1 atm CO₂.

-

Catalyst Loading: 0.86 mg cm⁻² of immobilized DBU.

-

Solvent: DMSO (ensures stable gas-liquid interface).

Spectroscopic Characterization

Table 1: Spectroscopic Data for (R)-4-Propyloxazolidine-2,5-dione

| Technique | Data |

|---|---|

| ¹H NMR | δ 4.15 (m, 1H, CH), 3.82 (dd, 1H, CH₂), 1.45–1.25 (m, 5H, CH₂/CH₃) |

| ¹³C NMR | δ 176.2 (C=O), 72.5 (CH), 35.1 (CH₂), 22.4 (CH₂), 13.8 (CH₃) |

| IR (cm⁻¹) | 1785 (C=O), 1705 (C=O), 1250 (C-O) |

Future Perspectives

Future research should explore:

-

Green Synthesis: Developing solvent-free or catalytic methods to enhance sustainability.

-

Biomedical Applications: Evaluating toxicity and efficacy in drug discovery pipelines.

-

Computational Modeling: Predicting reactivity using DFT calculations to guide synthetic optimization.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume